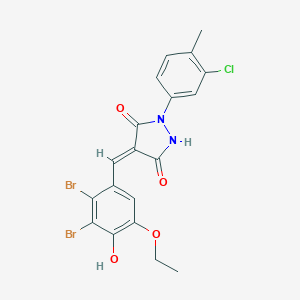
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as CMEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMEP belongs to the class of pyrazolidinedione compounds and has been found to have potent biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is not fully understood. However, it has been suggested that 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione acts by modulating the activity of certain neurotransmitters in the brain, such as dopamine and glutamate. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to have antioxidant properties, which may protect against oxidative damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments is its potent biological activity. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to have a number of therapeutic applications, making it a valuable tool for researchers. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments is its complex synthesis process, which may limit its availability.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the potential use of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new synthetic methods for 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, which may improve its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione and its potential side effects.
Synthesemethoden
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is a complex process that involves several steps. The first step involves the synthesis of 3-chloro-4-methylphenylhydrazine, which is then reacted with ethyl acetoacetate to produce 1-(3-chloro-4-methylphenyl)-3-ethoxycarbonylpyrazolidine-5-one. This compound is then reacted with 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde to produce the final product, 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic, anti-inflammatory, and anti-convulsant properties. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to be effective in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Eigenschaften
Produktname |
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione |
|---|---|
Molekularformel |
C19H15Br2ClN2O4 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H15Br2ClN2O4/c1-3-28-14-7-10(15(20)16(21)17(14)25)6-12-18(26)23-24(19(12)27)11-5-4-9(2)13(22)8-11/h4-8,25H,3H2,1-2H3,(H,23,26)/b12-6+ |
InChI-Schlüssel |
ATQPVNMQEHXKSS-WUXMJOGZSA-N |
Isomerische SMILES |
CCOC1=C(C(=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O |
SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O |
Kanonische SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301525.png)
![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301526.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide](/img/structure/B301527.png)
![2-{(Z)-[6-(ethoxycarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B301529.png)
![ethyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301531.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301533.png)
![ethyl 2-[4-(allyloxy)-3,5-dichlorobenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301537.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301538.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301539.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)
![ethyl 5-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301546.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301547.png)